1-(Quinoxalin-5-yl)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

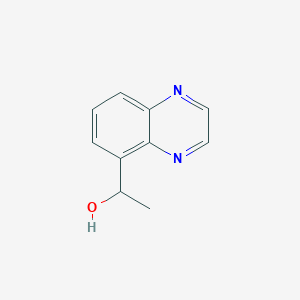

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

1-quinoxalin-5-ylethanol |

InChI |

InChI=1S/C10H10N2O/c1-7(13)8-3-2-4-9-10(8)12-6-5-11-9/h2-7,13H,1H3 |

InChI Key |

FKRZNZYDXFPADP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C2C(=CC=C1)N=CC=N2)O |

Origin of Product |

United States |

Grignard Reaction with Quinoxaline 5 Carbaldehyde

A well-established method for forming secondary alcohols is the Grignard reaction. mnstate.edu This pathway involves the nucleophilic addition of a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), to the carbonyl carbon of quinoxaline-5-carbaldehyde. The reaction forms a magnesium alkoxide intermediate, which is then protonated during an acidic workup to yield the final product, 1-(quinoxalin-5-yl)ethanol. The carbanionic nature of the Grignard reagent makes it a highly effective nucleophile for attacking the electrophilic carbonyl group. mnstate.edu

Reduction of 5 Acetylquinoxaline

Purification and Isolation Techniques in the Synthesis of this compound

The successful isolation and purification of this compound from the reaction mixture are critical to obtaining a high-purity product. Standard laboratory techniques are employed, often in combination, to remove unreacted starting materials, reagents, and byproducts.

Column Chromatography: Flash column chromatography using silica (B1680970) gel is a frequently utilized method for the purification of quinoxaline derivatives. nih.govmdpi.com The choice of eluent is crucial for effective separation. A solvent system of petroleum ether and ethyl acetate (B1210297) is commonly used for quinoxaline-based compounds. mdpi.com For more polar compounds, systems such as toluene:dioxane may be employed. unav.edu The progress of the separation is typically monitored by Thin Layer Chromatography (TLC). nih.govnih.gov

Recrystallization: This is a powerful technique for purifying solid organic compounds. After initial isolation, the crude product can be dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of pure crystals. Ethanol (B145695) is a common solvent for the recrystallization of quinoxaline derivatives. d-nb.infonih.govmdpi.com

Filtration: Simple filtration is a fundamental step used throughout the synthesis and purification process. It is used to collect the crude or recrystallized solid product from the solvent. nsf.gov It is also the primary method for removing heterogeneous catalysts or insoluble byproducts from the reaction mixture after the reaction is complete. nih.govnih.gov

Extraction and Washing: Liquid-liquid extraction is often used during the workup phase to separate the product from water-soluble impurities. The organic layer containing the product is typically washed with water, brine, or a dilute basic or acidic solution to remove residual reagents before being dried and concentrated.

Table 3: Common Purification Techniques for Quinoxaline Alcohols

| Technique | Application | Typical Reagents/Materials | Reference |

|---|---|---|---|

| Column Chromatography | Primary purification of crude product from byproducts and starting materials. | Silica gel; Eluents: Petroleum ether/Ethyl acetate, Toluene/Dioxane. | unav.edumdpi.commdpi.com |

| Recrystallization | Final purification of the isolated solid product to achieve high purity. | Solvents: Ethanol, Methanol. mdpi.com | d-nb.infonih.govmdpi.com |

| Filtration | Isolation of solid products; removal of heterogeneous catalysts or insoluble materials. | Filter paper, Buchner funnel. | nih.govnih.govnsf.gov |

| Liquid-Liquid Extraction | Workup step to separate the product from water-soluble impurities. | Separatory funnel; immiscible organic solvent and aqueous solutions. | tandfonline.com |

Chemical Reactivity and Derivatization Strategies of 1 Quinoxalin 5 Yl Ethanol

Electrophilic Aromatic Substitution Reactions on the Quinoxaline (B1680401) Ring

The quinoxaline ring system, a fusion of a benzene (B151609) ring and a pyrazine (B50134) ring, is generally considered an electron-deficient heterocycle. This deactivation makes electrophilic aromatic substitution reactions challenging compared to benzene. thieme-connect.de The pyrazine moiety withdraws electron density from the fused benzene ring, rendering it less susceptible to attack by electrophiles.

However, when such reactions do occur, the position of substitution is directed by the electronic properties of the ring system. Theoretical calculations and experimental evidence for quinoxaline itself suggest that the positions of highest electron density are C-5 and C-8. thieme-connect.de Therefore, electrophilic attack is most likely to occur at these sites. For 1-(quinoxalin-5-yl)ethanol, the existing substituent at the C-5 position would further direct incoming electrophiles, likely to the C-8 position, assuming the reaction conditions are harsh enough to overcome the ring's inherent deactivation. The presence of electron-donating groups on the benzenoid ring can facilitate these substitutions. thieme-connect.de

Nucleophilic Reactions Involving the Alcohol Moiety

The secondary alcohol group at the C-1 position of the ethyl chain is a key site for a variety of nucleophilic reactions and derivatizations.

The secondary alcohol of this compound can be readily oxidized to the corresponding ketone, 1-(quinoxalin-5-yl)ethanone. This transformation is a common and fundamental reaction in organic synthesis. A range of oxidizing agents can be employed for this purpose. For a closely related analogue, 1-(quinoxalin-2-yl)ethanol, oxidation to the corresponding ethanone (B97240) has been successfully achieved using chromium trioxide (CrO₃). sapub.org This suggests that similar chromium-based reagents, as well as other modern oxidizing agents, would be effective for the 5-substituted isomer.

Common reagents for the oxidation of secondary alcohols to ketones are summarized in the table below.

| Oxidizing Agent | Typical Reaction Conditions | Notes |

| Chromium Trioxide (CrO₃) | Acetic acid or pyridine | Effective for analogous quinoxaline compounds. sapub.org |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂) | Milder and more selective than CrO₃. |

| Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂) at room temperature | Known for mild conditions and high yields. |

| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Performed at low temperatures (-78 °C). |

The resulting product, 1-(quinoxalin-5-yl)ethanone, serves as a versatile intermediate for further functionalization, such as in the synthesis of chalcones or other derivatives via reactions at the carbonyl group.

The hydroxyl group of this compound can participate in esterification and etherification reactions to yield a wide array of derivatives.

Esterification: This reaction involves treating the alcohol with a carboxylic acid or its derivative (like an acyl chloride or anhydride) to form an ester. Acid catalysts, such as sulfuric acid, are often used when reacting with a carboxylic acid. sapub.orgorganic-chemistry.org The reaction with more reactive acyl chlorides or anhydrides can often be performed in the presence of a base (e.g., pyridine, triethylamine) to neutralize the acidic byproduct. organic-chemistry.org

Reaction: this compound + R-COOH (or derivative) → 1-(Quinoxalin-5-yl)ethyl ester

Etherification: The synthesis of ethers from this compound can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (R-X).

Reaction:

this compound + Base → 1-(Quinoxalin-5-yl)ethoxide

1-(Quinoxalin-5-yl)ethoxide + R-X → 1-(Quinoxalin-5-yl)ethyl ether

These derivatizations are crucial for modifying the molecule's physical and biological properties.

Modifications and Functionalizations at the Quinoxaline Nitrogen Atoms

The two nitrogen atoms in the pyrazine ring of the quinoxaline core are nucleophilic and can be targeted for functionalization.

N-Oxidation: The nitrogen atoms can be oxidized to form quinoxaline N-oxides. This is typically achieved using peroxy acids, such as peracetic acid or meta-chloroperoxybenzoic acid (mCPBA). researchgate.net The formation of N-oxides significantly alters the electronic properties of the quinoxaline ring, enhancing its reactivity towards both nucleophilic and electrophilic substitution. thieme-connect.de

N-Alkylation: The nitrogen atoms can also undergo alkylation. For instance, quinoxaline scaffolds can be N-alkylated using reagents like methyl iodide in the presence of a base such as potassium carbonate. researchgate.netfrontiersin.org This reaction introduces alkyl groups onto the nitrogen atoms, which can influence the molecule's steric and electronic profile.

Metal Coordination Chemistry of Quinoxaline-Based Ligands and Complexes

Quinoxaline and its derivatives are excellent ligands in coordination chemistry due to the presence of two nitrogen donor atoms in the pyrazine ring. eurjchem.comresearchgate.netmdpi.com The introduction of additional coordinating sites, such as the hydroxyl group in this compound, can lead to the formation of multidentate ligands that form stable complexes with various metal ions. eurjchem.comresearchgate.net

Ligands based on the quinoxaline framework readily form complexes with a variety of transition metals, including but not limited to copper(II), nickel(II), cobalt(II), manganese(II), iron(III), and zinc(II). eurjchem.comresearchgate.netisca.me The coordination can occur through the nitrogen atoms of the pyrazine ring. In the case of this compound, the hydroxyl group's oxygen atom can also participate in coordination, allowing the molecule to act as a bidentate N,O-donor ligand.

The formation of such complexes often results in defined geometries, with octahedral and tetrahedral structures being common. eurjchem.comresearchgate.net These metal complexes are of significant interest as they often exhibit enhanced biological activities compared to the free ligands, a property attributed to factors like increased lipophilicity upon chelation. researchgate.net The specific properties and structures of these complexes are determined by the metal ion, the ligand-to-metal ratio, and the reaction conditions.

| Metal Ion | Potential Coordination Mode of Ligand | Common Geometries | Reference Examples |

| Mn(II), Fe(III), Co(II) | Bidentate (N, N or N, O), Tridentate | Octahedral, Tetrahedral | eurjchem.comresearchgate.netisca.me |

| Ni(II), Cu(II), Zn(II) | Bidentate (N, N or N, O), Tridentate | Octahedral, Square Planar, Tetrahedral | eurjchem.comresearchgate.netisca.me |

The study of these metal complexes is an active area of research, driven by their potential applications in catalysis, materials science, and medicinal chemistry. researchgate.netresearchgate.net

Structural Characterization of Metal Complexes

No studies reporting the synthesis or structural characterization of metal complexes involving this compound as a ligand were identified. While the quinoxaline moiety, with its nitrogen heteroatoms, is a known coordinating agent for various metal ions, often leading to complexes with defined geometries such as octahedral or tetrahedral structures, no specific data on bond lengths, bond angles, coordination numbers, or the nature of the coordination sphere for complexes of this compound have been published. Spectroscopic and thermal analysis data, which are crucial for the characterization of such complexes, are also unavailable for this specific compound.

Spectroscopic Characterization Techniques for 1 Quinoxalin 5 Yl Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

No specific ¹H NMR, ¹³C NMR, or 2D NMR data for 1-(Quinoxalin-5-yl)ethanol were found in the searched literature.

Proton NMR (¹H NMR) for Structural Elucidation and Proton Environments

Detailed research findings and data tables for this section are not available.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Detailed research findings and data tables for this section are not available.

Advanced NMR Techniques (e.g., 2D NMR) for Connectivity Mapping

Detailed research findings and data tables for this section are not available.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Detailed research findings and data tables for this section are not available.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Detailed research findings and data tables for this section are not available.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Detailed research findings and data tables for this section are not available.

X-ray Crystallography for Solid-State Structural Determination

For many quinoxaline (B1680401) derivatives, X-ray crystallography has been instrumental in confirming their molecular structures. For instance, studies on compounds such as (E)-pyrrolo[1,2-a]quinoxalin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one and 1,3-dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one have provided detailed crystallographic data, which have been deposited in resources like the Cambridge Crystallographic Data Centre (CCDC). mdpi.commdpi.com

However, a comprehensive search for a crystal structure of this compound in the CCDC and other crystallographic databases yielded no results. This indicates that either the compound has not been successfully crystallized and analyzed by this method, or the data has not been made public. Without experimental X-ray diffraction data, it is not possible to provide a data table with crystallographic parameters such as the crystal system, space group, unit cell dimensions, or a detailed analysis of its solid-state structure.

Similarly, detailed research findings from other spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) specifically for this compound are not available in the reviewed literature. While general synthetic routes for similar compounds exist, papers detailing the specific synthesis and subsequent comprehensive spectroscopic characterization of this compound could not be located. d-nb.infoclockss.orgresearchgate.netnih.gov

Therefore, a detailed article focusing solely on the spectroscopic and crystallographic characterization of this compound cannot be generated at this time due to the absence of the necessary primary scientific data.

Computational Chemistry and Molecular Modeling Studies of 1 Quinoxalin 5 Yl Ethanol

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.net DFT methods are employed to investigate various fundamental properties of 1-(Quinoxalin-5-yl)ethanol.

Before any properties can be accurately predicted, the most stable three-dimensional arrangement of the atoms in this compound must be determined. This process, known as geometry optimization, involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. For this compound, a key structural feature is the ethanol (B145695) substituent attached to the quinoxaline (B1680401) ring. The single bond connecting the ethanol group to the quinoxaline core allows for rotational freedom, leading to different spatial arrangements or conformations.

Conformational analysis, typically performed by systematically rotating this bond and calculating the energy of each resulting structure, is crucial for identifying the global minimum energy conformer—the most stable and thus most probable structure of the molecule. The optimized geometry provides essential data on bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations This table presents hypothetical yet representative data for the lowest energy conformer of this compound, as would be predicted by a DFT calculation (e.g., at the B3LYP/6-311G(d,p) level of theory).

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C-C (quinoxaline) | 1.41 Å |

| C-N (quinoxaline) | 1.33 Å | |

| C-C (side chain) | 1.52 Å | |

| C-O (side chain) | 1.43 Å | |

| Bond Angles | C-N-C (quinoxaline) | 116.5° |

| N-C-C (quinoxaline) | 121.0° | |

| C-C-O (side chain) | 109.5° | |

| Dihedral Angle | C(ring)-C(ring)-C(side)-O(side) | ~60° or ~180° |

The electronic behavior of a molecule is governed by its molecular orbitals. libretexts.org Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.net

For this compound, DFT calculations would show the HOMO is likely distributed across the electron-rich quinoxaline ring system, which is characteristic of many quinoxaline derivatives. researchgate.netresearchgate.net The LUMO is also expected to be delocalized over the fused aromatic rings. A smaller HOMO-LUMO gap suggests the molecule is more polarizable and reactive. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies for this compound This table contains representative energy values derived from DFT calculations for similar aromatic heterocyclic compounds.

| Parameter | Predicted Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.50 |

| HOMO-LUMO Gap (ΔE) | 4.75 |

DFT calculations are a powerful tool for predicting and interpreting spectroscopic data. researchgate.netasianpubs.org

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. asianpubs.orgresearchgate.net These predicted shifts for this compound can be compared with experimental data to confirm the molecular structure. nih.govnih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. ias.ac.inmdpi.com This analysis helps understand the electronic transitions, often from HOMO to LUMO, that occur when the molecule absorbs light.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated by determining the second derivatives of the energy with respect to atomic positions. These frequencies correspond to the absorption peaks in an Infrared (IR) spectrum. scispace.com The predicted spectrum for this compound would show characteristic peaks for C-H, C=N, C=C, and O-H vibrations, aiding in its structural elucidation.

Table 3: Comparison of Hypothetical Predicted and Experimental Spectroscopic Data This table illustrates the typical correlation between DFT-predicted values and experimental observations for a molecule like this compound.

| Spectrum | Parameter | Predicted Value | Typical Experimental Value |

| ¹³C NMR | Quinoxaline C-N Shift | 145.2 ppm | 144-146 ppm |

| UV-Vis | π→π* Transition (λmax) | 310 nm | 315 nm |

| IR | C=N Stretch | 1615 cm⁻¹ | 1620 cm⁻¹ |

Quantum chemical calculations provide several descriptors that help predict a molecule's reactivity. Parameters such as electronegativity (χ), chemical potential (μ), chemical hardness (η), and global softness (S) are derived from the HOMO and LUMO energies. scholarsresearchlibrary.com Hard molecules have a large HOMO-LUMO gap, making them less reactive, while soft molecules have a small gap and are more reactive. researchgate.net

Furthermore, the Molecular Electrostatic Potential (MEP) map visually represents the charge distribution on the molecule's surface. bhu.ac.in For this compound, an MEP map would show regions of negative potential (typically colored red) around the electronegative nitrogen atoms of the quinoxaline ring, indicating likely sites for electrophilic attack. Regions of positive potential (blue) are expected around the hydrogen atoms, particularly the hydroxyl proton, marking them as sites for nucleophilic attack. bhu.ac.in

Table 4: Predicted Global Reactivity Descriptors for this compound Values are calculated from the HOMO and LUMO energies presented in Table 2.

| Descriptor | Formula | Predicted Value (eV) |

| Ionization Potential (I) | -E(HOMO) | 6.25 |

| Electron Affinity (A) | -E(LUMO) | 1.50 |

| Electronegativity (χ) | (I + A) / 2 | 3.875 |

| Chemical Hardness (η) | (I - A) / 2 | 2.375 |

| Global Softness (S) | 1 / (2η) | 0.210 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. youtube.com An MD simulation of this compound would involve placing the molecule in a simulation box, often filled with a solvent like water, and calculating the trajectories of all atoms by solving Newton's equations of motion. youtube.comyoutube.com

Such simulations can reveal:

Conformational Flexibility: How the ethanol side chain moves and rotates in a solution, and the transitions between different stable conformations.

Solvent Interactions: The formation and breaking of hydrogen bonds between the molecule's hydroxyl group and nitrogen atoms with surrounding water molecules.

MD simulations are particularly valuable for understanding how a molecule might interact with a larger biological target, such as a protein receptor, by simulating their joint dynamic behavior. researchgate.netrsc.org

Structure-Activity Relationship (SAR) Investigations through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to connect a molecule's structural or physicochemical properties to its biological activity. mdpi.com Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) models, are instrumental in this field. nih.gov

For this compound, a computational SAR investigation would involve:

Calculating Molecular Descriptors: A wide range of descriptors would be calculated using methods like DFT. These include electronic properties (HOMO/LUMO energies, dipole moment), steric properties (molecular volume, surface area), and topological indices. nih.gov

Model Building: These descriptors would be used to build a mathematical model that correlates them with the known biological activity of a series of related quinoxaline compounds. nih.govnih.gov

Activity Prediction: The established QSAR model can then be used to predict the biological activity of this compound.

Furthermore, these computational models allow for in silico modifications to the structure of this compound. For example, researchers could computationally add different functional groups to the quinoxaline ring or alter the ethanol side chain and predict how these changes would affect its activity. mdpi.com This predictive power accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates. researchgate.net

In Silico Predictions of Chemical Behavior and Potential Applications

In the absence of direct research, we can describe the computational methodologies that would be used to predict the properties of this compound. These predictions are crucial in the early stages of research for prioritizing compounds for synthesis and experimental testing.

Predictive Methodologies

Computational tools utilize a compound's two-dimensional structure to calculate a wide array of properties. These calculations are based on established algorithms and models trained on large datasets of experimentally verified chemical information. Common platforms for these predictions include Toxtree, pkCSM, and preADMET, among others. bldpharm.com These tools employ various methods, such as quantitative structure-activity relationship (QSAR) models, to correlate a molecule's structural features with its predicted biological activity or toxicity. bldpharm.com

Predicted Chemical Behavior

For a novel compound like this compound, a standard battery of in silico tests would likely be performed to predict its fundamental chemical behavior. These predictions are invaluable for guiding laboratory work and anticipating a compound's interactions in a biological system.

A hypothetical table of predicted properties for this compound, based on the types of data generated for similar quinoxaline derivatives, is presented below. It is critical to note that the following data are illustrative examples and are not based on actual published research for this specific compound.

| Property | Predicted Value (Illustrative) | Significance |

| Molecular Weight | 174.19 g/mol | Fundamental physical property. |

| LogP | 1.85 | Indicates lipophilicity and potential for membrane permeability. |

| Water Solubility | -2.5 (log mol/L) | Predicts how well the compound dissolves in aqueous environments. |

| pKa (most acidic) | 13.5 | Relates to the ionization state of the alcohol group at different pH values. |

| pKa (most basic) | 2.1 | Relates to the ionization state of the quinoxaline nitrogen atoms. |

Potential Applications Based on In Silico Screening

The potential applications of a novel compound are often first explored through in silico target prediction and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.

Target Prediction: Algorithms can compare the structure of this compound to libraries of known bioactive molecules to predict its likely biological targets. For instance, many quinoxaline derivatives have been investigated as kinase inhibitors, and in silico docking studies could predict the binding affinity of this compound to various kinase active sites.

ADMET Profiling: Predicting the ADMET properties of a compound is a cornerstone of modern drug discovery and chemical safety assessment. These predictions help to identify potential liabilities early in the development process.

An illustrative ADMET profile for this compound is provided below. Again, these are representative examples of the types of predictions that would be made and are not based on published data for this compound.

| ADMET Property | Prediction (Illustrative) | Implication for Potential Applications |

| Human Intestinal Absorption | High | Good potential for oral bioavailability. |

| Blood-Brain Barrier Penetration | Low | Less likely to cause central nervous system side effects. |

| CYP450 2D6 Inhibition | Inhibitor | Potential for drug-drug interactions. |

| hERG Inhibition | Non-inhibitor | Lower risk of cardiac toxicity. |

| Mutagenicity (Ames Test) | Negative | Lower likelihood of being carcinogenic. |

| Hepatotoxicity | Low | Reduced risk of liver damage. |

Advanced Applications of Quinoxaline Scaffolds in Materials Science and Agriculture

Applications in Optical and Electronic Materials

The unique electronic properties of the quinoxaline (B1680401) ring system, characterized by its electron-deficient nature, make it a valuable component in the design of novel optical and electronic materials. beilstein-journals.org These properties can be finely tuned through chemical modifications, allowing for the development of materials with specific functionalities. nih.gov

Organic Light-Emitting Devices (OLEDs) and Fluorescent Materials

Quinoxaline derivatives are recognized for their utility as electroluminescent materials and have been incorporated into various components of Organic Light-Emitting Diodes (OLEDs). discovery.csiro.auresearchgate.net Their electron-accepting nature makes them suitable for use as emitters, hosts, and electron-transporting materials. beilstein-journals.orgd-nb.info

Recent research has highlighted the significance of quinoxaline derivatives as thermally activated delayed fluorescence (TADF) emitters. beilstein-journals.orgd-nb.info TADF materials are crucial for developing highly efficient OLEDs that can harvest both singlet and triplet excitons, leading to enhanced device performance. The structural versatility of quinoxalines allows for the design of molecules with small energy gaps between their singlet and triplet excited states, a key requirement for efficient TADF. rsc.org

Furthermore, the introduction of chromophores to the quinoxaline scaffold has been shown to produce materials with tunable emission colors and high glass transition temperatures, which contributes to the thermal stability of OLED devices. acs.org The photophysical properties, such as fluorescence quantum efficiency, can be influenced by the choice of solvent and the nature of the substituents on the quinoxaline core. acs.org

Table 1: Performance of Selected Quinoxaline-Based OLEDs

| Quinoxaline Derivative Type | Role in OLED | Emission Color | External Quantum Efficiency (EQE) | Reference |

| Phenanthro[4,5-fgh]quinoxaline | TADF Emitter | Deep-Red | Up to 87% (Photoluminescence Quantum Yield) | rsc.org |

| Donor-Acceptor-Donor System | Fluorescent Emitter | Deep Red | Up to 4.5% (non-doped) | researchgate.net |

| Chromophore-labeled Quinoxaline | Emitter/Hole-transporter | Green | - | acs.org |

Note: This table presents illustrative data for the broader class of quinoxaline derivatives, as specific data for 1-(Quinoxalin-5-yl)ethanol is not available.

Organic Semiconductors and Photovoltaic Cells

The development of organic semiconductors is a rapidly growing field, and quinoxaline derivatives have emerged as promising candidates for these applications. researchgate.net They are particularly noted for their potential as n-type semiconductors, which are essential for the fabrication of various organic electronic devices. beilstein-journals.orgnih.gov

In the realm of organic photovoltaics (OPVs), quinoxaline-based materials have been successfully employed in polymer solar cells (PSCs). rsc.org These materials can act as either the electron-donating or electron-accepting component in the bulk heterojunction (BHJ) active layer of a solar cell. nih.gov The introduction of fluorine atoms to the quinoxaline moiety, for instance, can lower the HOMO and LUMO energy levels, leading to higher open-circuit voltages in PSCs. rsc.org

Table 2: Photovoltaic Performance of Quinoxaline-Based Solar Cells

| Quinoxaline-Based Material | Solar Cell Type | Role | Power Conversion Efficiency (PCE) | Reference |

| Quinoxaline-based Polymer | PSC | Donor | > 11% | rsc.org |

| Quinoxaline Derivative | OSC | NFA | - | beilstein-journals.orgd-nb.info |

| Phenanthrene-fused-quinoxaline | DSSC | Sensitizer | 12.5% | beilstein-journals.org |

Note: This table presents illustrative data for the broader class of quinoxaline derivatives, as specific data for this compound is not available.

Chromophores and Dye-Sensitized Solar Cells (DSSCs)

Quinoxaline derivatives serve as versatile building blocks for the creation of chromophores used in various optical applications. discovery.csiro.au In the context of solar energy, they are particularly important as components of dyes for Dye-Sensitized Solar Cells (DSSCs). beilstein-journals.orgbohrium.com

In DSSCs, quinoxaline moieties can function as auxiliary acceptors and π-bridges within the dye molecule. beilstein-journals.orgqmul.ac.uk Their strong electron-accepting character facilitates efficient electron injection from the excited dye into the semiconductor's conduction band, a critical step in the photovoltaic process. beilstein-journals.org The extended conjugation provided by the quinoxaline scaffold enhances light absorption across a wider spectrum. beilstein-journals.orgqmul.ac.uk

Researchers have designed and synthesized novel quinoxaline-based organic dyes with a donor-π-acceptor (D-π-A) structure. bohrium.commdpi.com By modifying the donor and acceptor groups, the absorption and electrochemical properties of the dyes can be tuned to optimize the performance of the DSSC. bohrium.com Some quinoxaline-based dyes have demonstrated the ability to absorb light into the near-infrared region, which is crucial for capturing a larger portion of the solar spectrum and achieving higher efficiencies. mdpi.com

Roles as Advanced Chemical Sensors (e.g., pH sensors, Luminescent Detectors)

The responsive nature of the quinoxaline scaffold to its chemical environment has led to its use in the development of advanced chemical sensors. beilstein-journals.orgnih.gov Quinoxaline-based compounds have been successfully employed as chromogenic and fluorogenic chemosensors for the detection of various analytes, including metal cations and changes in pH. mdpi.comresearchgate.net

Quinoxaline derivatives can exhibit changes in their absorption and emission spectra upon interaction with specific metal ions, making them valuable as luminescent detectors. mdpi.comresearchgate.net This property is attributed to the coordination of the metal ion with the nitrogen atoms of the quinoxaline ring, which alters the electronic structure of the molecule.

Furthermore, the basicity of the nitrogen atoms in the pyrazine (B50134) ring allows certain quinoxaline derivatives to function as pH sensors. mdpi.comrsc.org These sensors can provide a colorimetric or fluorescent response to changes in acidity, particularly in strongly acidic conditions where many other indicators are ineffective. rsc.org Water-soluble quinoxaline derivatives have been developed for pH measurements in aqueous media, demonstrating their practical utility. mdpi.com

Applications in Agricultural Chemistry (e.g., Herbicides, Fungicides, Insecticides)

The biological activity of quinoxaline derivatives has been explored for applications in agriculture. acs.orgwisdomlib.org Research has indicated that certain compounds possessing the quinoxaline moiety exhibit herbicidal, fungicidal, and insecticidal properties. acs.orgvilniustech.lt

Several novel quinoxaline derivatives have been synthesized and screened for their pesticidal activities. acs.org Some of these compounds have shown promising results against various plant pathogens and pests. acs.orgrsc.org For instance, certain quinoxaline derivatives have displayed significant antifungal activity against Rhizoctonia solani, a fungus that causes sheath blight in rice, with efficacy comparable or superior to commercial fungicides. rsc.org

In addition to their direct pesticidal effects, some quinoxaline derivatives have been investigated as herbicide safeners. nih.gov Safeners are compounds that protect crops from the phytotoxic effects of herbicides without compromising the herbicide's effectiveness against weeds. Studies have shown that certain quinoxaline derivatives can enhance the tolerance of crops like maize to specific herbicides by boosting the activity of detoxification enzymes. nih.gov

Table 3: Pesticidal Activity of Selected Quinoxaline Derivatives

| Quinoxaline Derivative | Application | Target Organism/Effect | Efficacy | Reference |

| Substituted Quinoxaline | Fungicide | Rhizoctonia solani | EC₅₀ = 8.54 µg/mL | rsc.org |

| Substituted Quinoxaline | Herbicide Safener | Protects maize from isoxaflutole | Enhances GST and CYP450 activity | nih.gov |

| Quinoxaline Derivative | Insecticide | Mosquito larvae | Good mosquitocidal activity | acs.org |

Note: This table presents illustrative data for the broader class of quinoxaline derivatives, as specific data for this compound is not available.

Corrosion Inhibition Properties of Quinoxaline Derivatives

Quinoxaline and its derivatives have been extensively studied as effective corrosion inhibitors for metals, particularly for steel in acidic environments. discovery.csiro.au The presence of nitrogen heteroatoms, aromatic rings, and π-electrons in the quinoxaline structure allows these molecules to adsorb onto the metal surface, forming a protective barrier that inhibits the corrosion process. researchgate.net

The mechanism of inhibition involves the interaction of the lone pair of electrons on the nitrogen atoms and the π-electrons of the aromatic system with the vacant d-orbitals of the metal. This leads to the formation of a stable, adsorbed film that isolates the metal from the corrosive medium. hilarispublisher.com The effectiveness of a particular quinoxaline derivative as a corrosion inhibitor is influenced by its molecular structure, including the presence of various substituent groups. hilarispublisher.com

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have been used to evaluate the inhibition efficiency of numerous quinoxaline derivatives. hilarispublisher.com These studies have consistently shown that quinoxaline compounds can significantly reduce the corrosion rate of steel in acidic solutions.

Table 4: Corrosion Inhibition Efficiency of Selected Quinoxaline Derivatives on Mild Steel in HCl Solution

| Quinoxaline Inhibitor | Concentration | Inhibition Efficiency (%) | Method | Reference |

| (E)-1-benzyl-3-(4-methoxystyryl) quinoxalin-2(1H)-one (BMQ) | - | High | EIS, Potentiodynamic Polarization | hilarispublisher.com |

| Thiol-substituted Quinoxaline | - | 95.5 | - | |

| Phenol-substituted Quinoxaline | - | 98.3 | - |

Note: This table presents illustrative data for the broader class of quinoxaline derivatives, as specific data for this compound is not available.

Future Research Directions and Emerging Trends in Quinoxaline Chemistry

Development of Novel and Sustainable Synthetic Methodologies for Quinoxaline (B1680401) Alcohols

The synthesis of chiral secondary alcohols appended to heterocyclic cores, such as 1-(quinoxalin-5-yl)ethanol, is of paramount importance. However, classical synthetic routes often rely on stoichiometric organometallic reagents (e.g., Grignard or organolithium additions to 5-acetylquinoxaline) or the reduction of the corresponding ketone with metal hydrides. These methods frequently suffer from drawbacks including the generation of significant metallic waste, the need for strictly anhydrous conditions, and limited enantioselectivity without the use of expensive chiral auxiliaries or catalysts.

Future research is directed towards overcoming these limitations by developing more efficient, atom-economical, and environmentally benign synthetic protocols. Key emerging trends include:

Biocatalysis: The use of enzymes, particularly ketoreductases (KREDs), offers a powerful green alternative for the synthesis of enantiomerically pure this compound. A prospective research direction involves screening enzyme libraries or employing directed evolution to identify or engineer a KRED with high activity and stereoselectivity for the reduction of 5-acetylquinoxaline. This approach operates in aqueous media under mild conditions and can provide access to either the (R)- or (S)-enantiomer with exceptional purity by selecting the appropriate enzyme.

Photocatalytic and Electrocatalytic Methods: Light- and electricity-driven syntheses are at the forefront of sustainable chemistry. A novel approach could involve the photocatalytic C-H functionalization of the quinoxaline C5-position, using a radical precursor for the 1-hydroxyethyl moiety. Alternatively, the electrochemical reduction of 5-acetylquinoxaline on a modified electrode surface could provide a reagent-free method for generating the alcohol, with the potential for chiral induction using a chiral electrolyte or a chirally modified electrode.

Continuous Flow Chemistry: Migrating established synthetic protocols to continuous flow microreactor systems presents a significant opportunity for process optimization. A flow-based synthesis of this compound would offer superior control over reaction parameters (temperature, pressure, residence time), enhanced safety by minimizing the volume of hazardous reagents at any given time, and the potential for streamlined, automated production with integrated purification steps.

The table below compares a conventional batch synthesis with a hypothetical, sustainable biocatalytic flow process for producing enantiopure (S)-1-(quinoxalin-5-yl)ethanol.

| Parameter | Traditional Batch Synthesis (Asymmetric Reduction) | Prospective Biocatalytic Flow Synthesis |

|---|---|---|

| Substrate | 5-Acetylquinoxaline | 5-Acetylquinoxaline |

| Reagents | Chiral borane (B79455) reagent (e.g., (-)-DIP-Chloride) or H₂ with a chiral metal catalyst (e.g., Ru-BINAP) | Engineered Ketoreductase (KRED), Cofactor (NADPH), Cofactor recycling system (e.g., glucose/GDH) |

| Solvent | Anhydrous THF or Methanol (B129727) | Aqueous buffer (e.g., phosphate (B84403) buffer, pH 7) |

| Temperature | -25 °C to 25 °C | 25 °C to 40 °C (Ambient/Near-ambient) |

| Waste Products | Stoichiometric boron byproducts or heavy metal catalyst waste | Water, biodegradable enzyme, and cofactor byproducts |

| Yield | ~85-95% | >99% conversion (in-flow) |

| Enantiomeric Excess (e.e.) | 90-98% e.e. | >99.5% e.e. |

| Process Type | Batch processing with cryogenic cooling | Continuous flow in a packed-bed bioreactor |

Exploration of Undiscovered Reactivity Pathways for this compound

The this compound molecule possesses two primary sites for chemical transformation: the secondary alcohol group and the electron-deficient quinoxaline ring system. While the alcohol can undergo standard transformations (e.g., oxidation, esterification, etherification), its strategic placement next to the quinoxaline core opens doors to novel and underexplored reactivity.

Future research should focus on leveraging this unique structural arrangement:

Alcohol as a Directing Group: The hydroxyl group can serve as an internal directing group for transition-metal-catalyzed C-H activation at adjacent or remote positions on the quinoxaline ring. For instance, a palladium or rhodium catalyst could coordinate to the oxygen atom, facilitating the selective functionalization of the C6 or C4 positions, a transformation that is difficult to achieve by conventional electrophilic substitution.

Dehydrative Cross-Coupling Reactions: As a key principle of green chemistry, atom-economical reactions are highly sought after. Future work could explore the direct use of this compound as a coupling partner in dehydrative reactions. For example, a Lewis acid or transition-metal-catalyzed reaction with nucleophiles such as indoles, amines, or active methylene (B1212753) compounds would form a new C-C or C-N bond at the benzylic position, generating only water as a byproduct.

Synthesis of Novel Chiral Ligands: The chiral center in enantiopure this compound is a valuable asset for asymmetric catalysis. The hydroxyl group provides a synthetic handle for conversion into more complex coordinating groups (e.g., phosphines, amines, N-heterocyclic carbenes). The resulting ligands would feature a chiral backbone and a quinoxaline moiety, whose nitrogen atoms could act as a hemilabile coordinating site, potentially leading to catalysts with unique reactivity and selectivity profiles in reactions like asymmetric hydrogenation or allylic substitution.

The table below outlines several potential, yet underexplored, reaction pathways for this compound.

| Reaction Type | Role of this compound | Potential Significance |

|---|---|---|

| Remote C6-H Arylation | Substrate with an O-directing group | Provides a novel route to synthesize 6-aryl-5-(1-hydroxyethyl)quinoxalines, which are complex and difficult-to-access scaffolds. |

| Tsuji-Trost-type Reaction | Nucleophile (after deprotonation) or pro-ligand | Direct use of the alcohol as a nucleophile is highly atom-economical. As a ligand precursor, it enables new asymmetric transformations. |

| Dehydrative Friedel-Crafts Alkylation | Benzylic alcohol electrophile precursor | An acid-catalyzed, atom-economical method for C-C bond formation with electron-rich arenes, avoiding pre-activation of the alcohol. |

| Photoredox-Catalyzed Minisci Reaction | Substrate (quinoxaline core) | The electron-deficient quinoxaline ring is an ideal candidate for Minisci-type C-H functionalization with alkyl radicals, a reaction whose regioselectivity could be influenced by the C5-substituent. |

Advanced Spectroscopic and Computational Approaches for Deeper Understanding of Quinoxaline Architectures

A comprehensive understanding of the three-dimensional structure, conformational dynamics, and electronic properties of this compound is crucial for predicting its reactivity and designing its applications. While standard techniques like 1D NMR and mass spectrometry provide basic structural confirmation, they offer limited insight into the molecule's finer details.

Future research will increasingly rely on a synergistic combination of advanced experimental and computational methods:

Computational Chemistry (DFT): Density Functional Theory (DFT) calculations are essential for exploring the molecule's potential energy surface. This can be used to predict the most stable conformer, calculate the rotational energy barrier around the C5-C(ethanol) bond, simulate NMR and IR spectra to aid in experimental assignment, and determine electronic properties like HOMO/LUMO energy levels and electrostatic potential maps. These calculations provide a theoretical framework that can guide experimental design.

Advanced NMR Spectroscopy: Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), can experimentally validate the computationally predicted conformation by identifying through-space correlations between the protons of the ethanol (B145695) group and those on the quinoxaline ring.

Single-Crystal X-ray Diffraction: Obtaining a single crystal of this compound would provide the definitive solid-state structure. This would unambiguously determine bond lengths, bond angles, and the dihedral angle describing the orientation of the ethanol substituent relative to the quinoxaline plane. Furthermore, it would reveal the intermolecular packing arrangement, highlighting key non-covalent interactions such as hydrogen bonding (O-H···N) and π-π stacking.

The following table presents a hypothetical comparison of key structural parameters for this compound derived from DFT calculations and potential single-crystal X-ray diffraction data.

| Structural Parameter | Source | Value | Significance |

|---|---|---|---|

| Bond Length: C5—C(α) | DFT (B3LYP/6-311G) | 1.518 Å | Defines the connection between the aromatic ring and the chiral side chain. |

| X-ray Diffraction | 1.515 Å | ||

| Dihedral Angle: N1—C8a—C5—C(α) | DFT (B3LYP/6-311G) | -175.8° | Describes the out-of-plane orientation of the ethanol substituent relative to the quinoxaline ring. |

| X-ray Diffraction | -177.2° | ||

| Hydrogen Bond: O-H···N4 | DFT (Gas Phase) | Not stable (intramolecular) | Indicates a key intermolecular interaction in the solid state that governs crystal packing. DFT in a solvent model or cluster calculation would be needed to simulate this. |

| X-ray Diffraction | 2.85 Å (O···N distance) |

Expansion of Non-Biological Material Applications of Functionalized Quinoxalines

The inherent electronic properties of the quinoxaline ring—namely its electron-deficient nature, thermal stability, and rigid planarity—make it a privileged scaffold for materials science. The this compound molecule, with its functional hydroxyl handle, is an ideal starting point for creating advanced functional materials beyond the biological realm.

Future research should focus on incorporating this molecule into materials designed for electronics, sensing, and optics:

Organic Electronics: The quinoxaline unit is an excellent electron-transporting moiety. The hydroxyl group of this compound can be used as an anchor point to either polymerize or graft the molecule onto other components. For instance, esterification with acryloyl chloride would yield 1-(quinoxalin-5-yl)ethyl acrylate, which could be polymerized to form a side-chain polymer. This polymer could function as an electron-transport layer (ETL) in Organic Light-Emitting Diodes (OLEDs) or as the n-type semiconductor in Organic Field-Effect Transistors (OFETs).

Chemosensors: The molecule can be immobilized onto surfaces (e.g., glass, silica (B1680970), gold) via the hydroxyl group. The exposed quinoxaline units, with their two nitrogen atoms, can act as specific binding sites for metal ions (e.g., Cu²⁺, Hg²⁺, Fe³⁺). Binding of the target analyte could induce a measurable change in the material's optical properties, such as a turn-on/turn-off fluorescence response or a colorimetric shift, forming the basis of a selective chemosensor.

High-Performance Polymers: The rigid quinoxaline core can impart desirable properties like high thermal stability and a high refractive index to polymers. Incorporating this compound derivatives into polymer backbones (e.g., polyesters or polyethers) could lead to materials suitable for optical lenses, coatings, or advanced engineering plastics.

The table below outlines the projected properties of a hypothetical polymer derived from this compound for an OLED application.

| Property | Projected Value | Rationale and Significance |

|---|---|---|

| Glass Transition Temperature (Tg) | ~135 °C | The bulky, rigid quinoxaline side-chain leads to high Tg, ensuring morphological stability and longevity of the OLED device during operation. |

| LUMO Energy Level | -3.1 eV | The electron-deficient quinoxaline ring lowers the LUMO level, facilitating efficient electron injection from common cathodes (e.g., Al, Ca) and transport through the layer. |

| Electron Mobility (μe) | 10-4 to 10-3 cm²/Vs | π-π stacking between quinoxaline units, even in a side-chain polymer, can create pathways for efficient electron transport, matching the performance of other n-type materials. |

| Thermal Decomposition Temp (Td) | >350 °C (5% weight loss) | The high aromatic content and inherent stability of the quinoxaline heterocycle contribute to excellent thermal stability, crucial for vapor deposition processes and device operation. |

Integration of Quinoxaline Chemistry with Interdisciplinary Fields (e.g., Supramolecular Chemistry, Nanotechnology)

The true potential of a versatile molecule like this compound is realized when its chemistry is integrated with other scientific disciplines. Its unique combination of a chiral center, a hydrogen-bonding group, and a metal-coordinating/π-stacking heterocycle makes it an exceptional building block for creating complex, functional systems.

Emerging research directions at the interface of disciplines include:

Supramolecular Chemistry and Crystal Engineering: The molecule is an ideal tecton (building block) for constructing supramolecular assemblies. The quinoxaline nitrogens are Lewis basic sites for coordinating to metal ions, while the hydroxyl group is a hydrogen bond donor/acceptor. This dual functionality can be exploited to build Metal-Organic Frameworks (MOFs) or hydrogen-bonded organic frameworks. In a MOF, this compound could act as a chiral, monodentate, or bidentate linker, creating porous materials with chiral channels for enantioselective separations or catalysis.

Nanotechnology: The hydroxyl group provides a covalent attachment point for functionalizing the surfaces of nanomaterials like gold nanoparticles (AuNPs), quantum dots (QDs), or carbon nanotubes. For example, converting the alcohol to a thiol allows for self-assembly onto a gold surface. The resulting quinoxaline-functionalized nanoparticles could exhibit novel optical properties or be used as nanoscale platforms for targeted sensing or catalytic applications, where the high surface area of the nanoparticle enhances the system's efficiency.

Liquid Crystals: The rigid, anisotropic shape of the quinoxaline core is a characteristic of a mesogen (a molecule that forms liquid crystals). By attaching a flexible alkyl chain to the this compound moiety (e.g., via an ether or ester linkage), it is possible to design new thermotropic liquid crystals. The specific combination of the rigid core, the chiral center, and the hydrogen-bonding hydroxyl group could lead to the formation of chiral smectic or cholesteric phases with applications in optical displays and sensors.

The table below details a conceptual design for a MOF utilizing this compound as a key component.

| Component | Description | Role and Significance |

|---|---|---|

| Organic Linker | (S)-1-(Quinoxalin-5-yl)ethanol | The quinoxaline N4 atom coordinates to the metal center. The chiral alcohol group projects into the MOF pores, creating a chiral environment. The O-H group can also form secondary hydrogen bonds to stabilize the framework. |

| Metal Node | Zinc(II) or Copper(II) salts | Forms the inorganic vertices of the framework. The coordination geometry of the metal (e.g., tetrahedral for Zn²⁺, octahedral for Cu²⁺) dictates the overall topology of the MOF. |

| Resulting Framework | Chiral, 3D porous network | Possesses permanent porosity and a high surface area. The chiral nature of the pores makes it a promising candidate material. |

| Potential Application | Enantioselective separation or catalysis | The chiral pores could selectively adsorb one enantiomer of a racemic mixture over the other. The coordinated metal sites or the chiral alcohol groups could act as active sites for asymmetric catalysis. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.